molecular formula C14H13NO4 B12615838 3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- CAS No. 889879-71-4

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl-

Katalognummer: B12615838
CAS-Nummer: 889879-71-4
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: ZTSCIFICWAPVNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid group, a methoxyphenoxy group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxyphenoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 2-(4-methoxyphenoxy)-6-methyl- is unique due to the presence of both the methoxyphenoxy and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

889879-71-4

Molekularformel

C14H13NO4

Molekulargewicht

259.26 g/mol

IUPAC-Name

2-(4-methoxyphenoxy)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-9-3-8-12(14(16)17)13(15-9)19-11-6-4-10(18-2)5-7-11/h3-8H,1-2H3,(H,16,17)

InChI-Schlüssel

ZTSCIFICWAPVNI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.